3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol
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Overview
Description
3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10BrNOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of an amino group and a hydroxyl group. One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the bromine atom with an amine would yield an amino derivative .
Scientific Research Applications
3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: Thiophene derivatives, including this compound, have shown potential as anti-inflammatory, anti-microbial, and anti-cancer agents.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
- 3-(2-Bromo-phenyl)-propan-1-ol
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a brominated thiophene ring. This combination of functional groups and the thiophene ring structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-3-(5-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2 |
InChI Key |
GDSOEUIXPDXBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
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